molecular formula C13H8Cl2OS B1618191 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one CAS No. 22619-36-9

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one

Cat. No. B1618191
CAS RN: 22619-36-9
M. Wt: 283.2 g/mol
InChI Key: NQCSRJAUPXKFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one, also known as CCT, is a synthetic organic compound with a variety of applications in the scientific and medical fields. CCT is a colorless solid at room temperature, and is soluble in organic solvents. It is a derivative of the more widely known compound, 4-chlorophenol, and is commonly used as a starting material in the synthesis of various other compounds. CCT has been studied for its potential use in various applications, such as medicinal chemistry, drug design, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one may also act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, in vitro studies have shown that 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one can inhibit the activity of certain enzymes involved in drug metabolism, as well as activate certain G-protein coupled receptors involved in the regulation of various physiological processes. In addition, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one has been shown to have antioxidant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one for lab experiments is its low cost and availability. Additionally, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, one limitation of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one. One potential application is in the development of new drugs and drug delivery systems. Additionally, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one could be used as a fluorescent probe for the detection of proteins, DNA, and other biomolecules. Finally, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one could be studied further for its potential use as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one has been studied for various scientific research applications, such as medicinal chemistry, drug design, and biochemistry. In medicinal chemistry, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one has been studied for its potential use as a drug candidate for the treatment of various diseases and disorders. In drug design, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one has been used as a scaffold for the development of new drugs and drug delivery systems. In biochemistry, 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one has been studied for its potential use as a fluorescent probe for the detection of proteins, DNA, and other biomolecules.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2OS/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(15)17-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCSRJAUPXKFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945278
Record name 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one

CAS RN

22619-36-9
Record name 1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22619-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Dichloro-2-thienylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dichloro-2-thienylchalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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